(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate: is a chemical compound with the molecular formula C9H11NO6 and a molecular weight of 229.19 g/mol . This compound is primarily used in proteomics research and is known for its solubility in solvents such as chloroform, dichloromethane, ethyl acetate, ether, and methanol . It is stored at -20°C and has a melting point of 114-117°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate involves the reaction of tetrahydrofuran with carbonic acid derivatives under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure and is used as a broad-spectrum anticonvulsant.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its solubility in various solvents and stability under different conditions make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1/i4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWUNSFFYCOVPE-NVPUURGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)ON2C(=O)CCC2=O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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